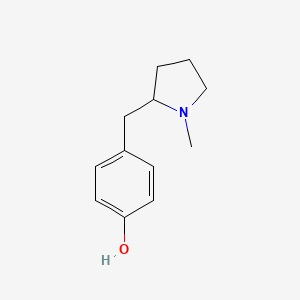

2-(4-Hydroxybenzyl)-1-methylpyrrolidine

説明

2-(4-Hydroxybenzyl)-1-methylpyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 2-(4-Hydroxybenzyl)-1-methylpyrrolidine, exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may have therapeutic potential against bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds related to this compound have been documented in several studies. For example, research on phenylpropanoid compounds revealed their ability to inhibit inflammatory responses in lipopolysaccharide-stimulated RAW 264.7 cells. This inhibition was linked to the suppression of nitric oxide production and the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 . Such findings indicate that this compound could be explored further for its anti-inflammatory applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrolidine derivatives. The general synthetic routes often include alkylation reactions and the use of reducing agents to obtain the desired products . Understanding these synthetic pathways is crucial for developing more potent analogs with enhanced biological activities.

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of 3-acyl derivatives of pyrrolidine compounds, including those structurally similar to this compound. The results showed that certain derivatives had effective inhibition zones against common bacterial strains, highlighting their potential use as antimicrobial agents in clinical settings .

Evaluation of Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory effects of a derivative compound were evaluated using both cellular assays and in vivo models (zebrafish larvae). The study found significant reductions in inflammatory markers, providing evidence for the therapeutic potential of this class of compounds in treating inflammatory diseases .

Data Tables

| Compound | Activity | Test Organism | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 17 |

| S. aureus | 15 | ||

| Related Pyrrolidine Derivative | Anti-inflammatory | RAW 264.7 Cells | Significant Inhibition |

特性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

4-[(1-methylpyrrolidin-2-yl)methyl]phenol |

InChI |

InChI=1S/C12H17NO/c1-13-8-2-3-11(13)9-10-4-6-12(14)7-5-10/h4-7,11,14H,2-3,8-9H2,1H3 |

InChIキー |

TYKGRSNVFNBOTB-UHFFFAOYSA-N |

正規SMILES |

CN1CCCC1CC2=CC=C(C=C2)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。